{3,3-difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride
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Overview
Description
{3,3-Difluorospiro[33]heptan-1-yl}methanesulfonyl chloride is a specialized organic compound characterized by its unique spirocyclic structure and the presence of both fluorine atoms and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the creation of the spirocyclic heptane core. This can be achieved through cyclization reactions, where appropriate precursors are subjected to conditions that promote ring formation.
Introduction of Fluorine Atoms: Fluorination is a critical step, usually performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents that introduce fluorine atoms into the spirocyclic structure.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the introduction of the methanesulfonyl chloride group. This is typically done by reacting the fluorinated spirocyclic compound with methanesulfonyl chloride under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the spirocyclic core is relatively stable, the functional groups attached to it can participate in oxidation and reduction reactions. For example, the methanesulfonyl chloride group can be reduced to a sulfonyl group under specific conditions.
Addition Reactions: The presence of fluorine atoms can influence the reactivity of the compound in addition reactions, particularly in the formation of carbon-fluorine bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Major Products
The major products formed from reactions involving {3,3-difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride depend on the specific reagents and conditions used. Common products include sulfonamides, sulfonate esters, and other derivatives that retain the spirocyclic structure.
Scientific Research Applications
Chemistry
In chemistry, {3,3-difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activity. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these derivatives, making them candidates for drug development.
Medicine
In medicine, compounds derived from {3,3-difluorospiro[33]heptan-1-yl}methanesulfonyl chloride may be explored for their therapeutic potential
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {3,3-difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is influenced by the presence of fluorine atoms, which can stabilize the transition state and enhance the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
{3,3-Difluorospiro[3.3]heptan-1-yl}methanol: Similar spirocyclic structure but with a hydroxyl group instead of a methanesulfonyl chloride group.
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride: Similar structure with fluorine atoms at different positions.
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonamide: Contains a sulfonamide group instead of a methanesulfonyl chloride group.
Uniqueness
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride is unique due to its combination of a spirocyclic structure, fluorine atoms, and a methanesulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications.
By understanding the properties, reactions, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and beyond.
Properties
CAS No. |
2624134-64-9 |
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Molecular Formula |
C8H11ClF2O2S |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
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